

# Application Note 1: Quantification of (-)-Vasicine using RP-HPLC-DAD

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## Compound of Interest

Compound Name: (-)-Vasicine

Cat. No.: B1682190

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This note describes a simple, precise, and robust isocratic Reverse Phase HPLC (RP-HPLC) method suitable for the routine quality control and quantification of Vasicine in plant extracts and herbal formulations.[1]

## 1. Principle

The method employs a C18 stationary phase and an acidic aqueous-organic mobile phase for the separation of Vasicine. Quantification is achieved by UV detection at 280 nm, comparing the peak area of the analyte in the sample to a calibration curve constructed from known standards.[1]

## 2. Instrumentation and Materials

- Instrument: Agilent 1200 series HPLC or equivalent, equipped with a quaternary pump, autosampler, and a photodiode-array (DAD) detector.[1]
- Column: Agela's Unisphere Aqua C18 (150 mm x 4.6 mm, 3.5  $\mu$ m) or equivalent.[1]
- Software: Ezchrome Elite or similar chromatography data processing software.[1]
- Solvents: HPLC grade acetonitrile, methanol, and water.[1][2] Trifluoroacetic acid (TFA).[1]
- Standard: **(-)-Vasicine** reference standard (>95% purity).

## 3. Experimental Protocol

### 3.1. Standard Solution Preparation

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **(-)-Vasicine** reference standard and dissolve it in a 10 mL volumetric flask with methanol.
- Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.05 µg/mL to 10.0 µg/mL.[\[1\]](#)

### 3.2. Sample Preparation (from Adhatoda vasica Leaves)

- Extraction: Weigh 100 g of air-dried, powdered leaves and extract with 800 mL of methanol for 6 hours using a Soxhlet apparatus.[\[1\]](#)
- Concentration: Filter the extract and concentrate it to dryness under reduced pressure at 50°C using a rotary evaporator.[\[1\]](#)
- Sample Solution: Accurately weigh 10 mg of the dried extract and dissolve it in a 10 mL volumetric flask with methanol.[\[1\]](#)
- Dilution: Further dilute the solution with methanol to fall within the linear calibration range (target concentration ~0.1 mg/mL).[\[1\]](#)
- Filtration: Filter the final solution through a 0.45 µm nylon syringe filter prior to injection.[\[2\]](#)

### 3.3. Chromatographic Conditions

Parameter	Condition
Mobile Phase	0.1% Trifluoroacetic Acid in Water:Acetonitrile (90:10, v/v)[1]
Column	Agela's Unisphere Aqua C18 (150 mm x 4.6 mm, 3.5 $\mu$ m)[1]
Flow Rate	1.0 mL/min[1]
Mode	Isocratic[1]
Column Temperature	25 $\pm$ 2°C[1]
Injection Volume	10 $\mu$ L[1]
Detection Wavelength	280 nm[1]
Run Time	~10 minutes (Retention time for Vasicine is ~7.58 min)[1]

### 3.4. Experimental Workflow Diagram



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HPLC-DAD experimental workflow for Vasicine quantification.

### 4. Method Validation Summary

The described method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[1]

Parameter	Result
Linearity Range	0.05–10.0 µg/mL[1]
Regression Coefficient (r <sup>2</sup> )	0.999[1]
Limit of Detection (LOD)	0.02 µg/mL (0.2 ng on column)[1]
Limit of Quantification (LOQ)	0.05 µg/mL (0.5 ng on column)[1]
Recovery	99.06%[1]
Precision (RSD)	0.13–1.84%[1]

## Application Note 2: Quantification of (-)-Vasicine using UPLC-MS/MS

This note details a rapid, highly sensitive, and selective Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) method for the quantification of Vasicine. This high-throughput method is ideal for complex matrices and when low detection limits are required.[3][4]

### 1. Principle

Chromatographic separation is achieved on a C8 column with a rapid isocratic elution. The quantification is performed using a Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transition monitors the fragmentation of the protonated parent ion of Vasicine ( $[M+H]^+$ ) to a specific product ion, ensuring high selectivity and sensitivity.[3][5]

### 2. Instrumentation and Materials

- Instrument: Waters ACQUITY UPLC™ system or equivalent, coupled to a Q-TOF Premier™ Mass Spectrometer with an electrospray ionization (ESI) source.[3]
- Column: Waters ACQUITY UPLC™ BEH C8 (100.0 mm x 2.1 mm, 1.7 µm).[3][4]
- Software: MassLynx or equivalent for instrument control and data analysis.

- Solvents: LC-MS grade acetonitrile and water. Ammonium acetate.[3]
- Standard: **(-)-Vasicine** reference standard (>95% purity).

### 3. Experimental Protocol

#### 3.1. Standard Solution Preparation

- Stock Solution (1000 ng/mL): Accurately prepare a stock solution of **(-)-Vasicine** in a suitable solvent like methanol.
- Working Standards: Prepare working standards by serially diluting the stock solution to cover the concentration range of 1-1000 ng/mL.[3][5]

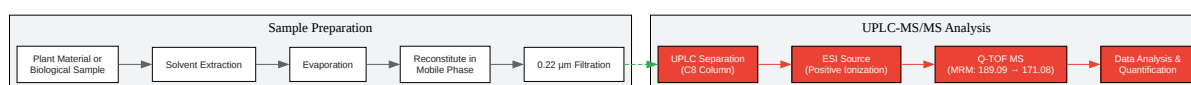
#### 3.2. Sample Preparation

- Follow the sample preparation steps outlined in the HPLC protocol (Section 3.2).
- Ensure the final sample dilution is performed using the mobile phase to achieve a concentration within the UPLC-MS/MS method's calibration range.
- All samples must be filtered through a 0.22 µm syringe filter before injection.

#### 3.3. UPLC and MS Conditions

Parameter	Condition
UPLC Conditions	
Mobile Phase	Acetonitrile : 20 mM Ammonium Acetate (90:10, v/v)[3][5]
Column	Waters ACQUITY UPLC™ BEH C8 (100.0 x 2.1 mm, 1.7 µm)[3][5]
Flow Rate	(Not specified, typical for UPLC is 0.3-0.5 mL/min)
Mode	Isocratic[3][5]
Run Time	~3-4 minutes (Retention time for Vasicine is ~2.58 min)[3]
MS/MS Conditions	
Ionization Mode	ESI Positive
MRM Transition	m/z 189.09 → 171.08[3][5]
Collision Gas	Argon[3]
Trap Collision Energy	29.0 V[3]
Scan Time	1.0 s[3]

### 3.4. Experimental Workflow Diagram



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UPLC-MS/MS experimental workflow for Vasicine quantification.

#### 4. Method Validation Summary

The UPLC-MS/MS method was validated according to USFDA guidelines, confirming its high sensitivity and precision.[3]

Parameter	Result
Linearity Range	1–1000 ng/mL[3][5]
Regression Coefficient ( $r^2$ )	> 0.999[3]
Limit of Detection (LOD)	0.68 ng/mL[3][5]
Limit of Quantification (LOQ)	1.0 ng/mL[3][5]
Recovery	98.57%[6]
Precision (RSD)	Intra-day: 1.37–3.42% Inter-day: 0.91–4.78%[6]

## Summary of Quantitative Methods

The choice between HPLC-DAD and UPLC-MS/MS depends on the specific application, required sensitivity, and available instrumentation.

Feature	RP-HPLC-DAD Method	UPLC-MS/MS Method
Principle	UV Absorbance	Mass-to-charge ratio fragmentation
Sensitivity	Lower (LOQ: 50 ng/mL)[1]	Higher (LOQ: 1.0 ng/mL)[3][5]
Selectivity	Good	Excellent
Run Time	Longer (~10 min)[1]	Shorter (~3-4 min)[3]
Typical Application	Routine quality control, analysis of high-concentration samples (e.g., bulk extracts, formulations).	Bioanalysis, trace-level quantification, analysis in complex matrices, metabolite identification.
Instrumentation	Standard HPLC with UV/DAD detector	UPLC system coupled with a tandem mass spectrometer

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